molecular formula C8H8BrNOS B2519519 N-(4-bromophenyl)-2-sulfanylacetamide CAS No. 51469-68-2

N-(4-bromophenyl)-2-sulfanylacetamide

Cat. No.: B2519519
CAS No.: 51469-68-2
M. Wt: 246.12
InChI Key: MMKFVCHSROLMFR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-sulfanylacetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to the nitrogen atom and a sulfanyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-sulfanylacetamide typically involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-2-sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-2-hydroxyacetamide
  • N-(4-bromophenyl)-2-aminothioacetamide

Uniqueness

N-(4-bromophenyl)-2-sulfanylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the sulfanyl group plays a crucial role .

Biological Activity

N-(4-bromophenyl)-2-sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10BrNOS and a molecular weight of approximately 246.15 g/mol. The presence of the bromine atom enhances its electrophilic character, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : It is suggested that the compound may inhibit the biosynthesis of essential components in bacterial cells, leading to cell death. This is supported by studies showing its effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has been shown to interfere with cellular signaling pathways, potentially inducing apoptosis in cancer cells. Research indicates that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) through mechanisms that involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure can significantly influence the biological activity of this compound. For instance, the presence of electron-withdrawing groups like bromine at the para-position enhances both antimicrobial and anticancer activities .

Antimicrobial Studies

A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated promising activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

In vitro assays using the MTT method assessed the cytotoxicity of this compound against various cancer cell lines. The compound showed significant cytotoxic effects, particularly against HepG2 and MCF7 cells.

Cell LineIC50 (µM)
HepG215.5
MCF720.3

These findings suggest that this compound has potential as a lead compound for further development in cancer therapy.

Case Studies

  • Anticancer Activity : A study reported that this compound exhibited strong anticancer activity against HepG2 cells, with an IC50 value indicating significant cytotoxicity after 48 hours of exposure .
  • Cholinesterase Inhibition : Another research effort explored its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease pathology. The compound demonstrated competitive inhibition against these enzymes, presenting a novel approach to managing cholinergic deficits in neurodegenerative diseases .

Properties

IUPAC Name

N-(4-bromophenyl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKFVCHSROLMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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